But-1-ene-1,2,4-tricarboxylic acid
Description
Contextualization within Unsaturated Polycarboxylic Acids
But-1-ene-1,2,4-tricarboxylic acid belongs to the class of unsaturated polycarboxylic acids. numberanalytics.com Polycarboxylic acids are organic compounds containing two or more carboxyl groups (-COOH). mdpi.com The "tricarboxylic" designation indicates that this compound possesses exactly three of these acidic functional groups. numberanalytics.com The term "unsaturated" signifies the presence of at least one carbon-carbon double or triple bond within its molecular structure; in this case, a double bond is present in the butene backbone. mdpi.com
The molecule exists as two stereoisomers, (Z) and (E), due to the restricted rotation around the carbon-carbon double bond. solubilityofthings.com The (Z)-isomer is commonly known by its trivial name, cis-homoaconitic acid, while the (E)-isomer is known as trans-homoaconitic acid. theearthandi.org It is structurally related to aconitic acid but contains an additional methylene (B1212753) group in its carbon chain. theearthandi.org This classification places it within a specific subgroup known as homoaconitates. solubilityofthings.com
Significance in Contemporary Organic Synthesis Research
While the multiple carboxyl groups and the double bond suggest potential as a versatile building block for creating more complex molecules in synthetic organic chemistry, the primary significance of this compound in contemporary research is overwhelmingly centered on its role as a key metabolic intermediate in specific biochemical pathways. solubilityofthings.com
The cis-isomer, cis-homoaconitate, is a crucial intermediate in the α-aminoadipate pathway, which is the primary route for lysine (B10760008) biosynthesis in many fungi, yeasts like Saccharomyces cerevisiae, and some archaea. theearthandi.orgacs.orgacs.org In this pathway, it is synthesized from homocitrate and subsequently converted to homoisocitrate, both steps being catalyzed by enzymes of the aconitase family. theearthandi.orgnumberanalytics.com
Furthermore, research has identified the compound and its longer-chain analogues as vital components in the biosynthesis of coenzyme B in methanogenic archaea. nih.govresearchgate.net The enzyme homoaconitase in these organisms catalyzes the hydrolyase reactions involving cis-homoaconitate and related substrates. nih.govresearchgate.net This biochemical role is the focus of detailed research, including kinetic and structural studies of the enzymes involved, which are crucial for understanding microbial metabolism. acs.org
Overview of Research Trajectories for Complex Organic Molecules
The study of specific molecules like this compound occurs within a broader evolution of organic synthesis. Current research trajectories for creating complex organic molecules are heavily influenced by the need for greater efficiency, precision, and sustainability. solubilityofthings.comrroij.com
Key trends shaping the field include:
Green and Sustainable Chemistry : There is a major push to develop synthetic methods that are more environmentally friendly. numberanalytics.com This involves minimizing waste by improving atom economy, using renewable feedstocks, and replacing hazardous solvents with safer alternatives like water or ionic liquids. solubilityofthings.comnumberanalytics.com Methodologies like microwave-assisted synthesis and mechanochemistry are also being explored to reduce energy consumption. numberanalytics.comnih.gov
Advances in Catalysis : The development of novel catalysts is a cornerstone of modern synthesis. solubilityofthings.com Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool, avoiding the toxicity and cost associated with some metal-based catalysts. rsc.org Biocatalysis, using enzymes, offers exceptional selectivity under mild conditions, while photoredox catalysis harnesses light energy to drive unique chemical transformations. solubilityofthings.comtheearthandi.orgnih.gov These catalytic innovations enable the construction of complex molecular architectures with high precision. theearthandi.org
Efficiency and Precision : A significant goal is the development of synthetic routes that are shorter and more efficient. The direct activation of traditionally unreactive carbon-hydrogen (C-H) bonds is a major area of research, as it can significantly simplify the process of building complex molecules by avoiding the need for pre-functionalized starting materials. solubilityofthings.comacs.org Cascade reactions, where multiple bond-forming events occur in a single step, emulate nature's efficiency and are a key strategy for rapidly building molecular complexity. theearthandi.org
Automation and Artificial Intelligence (AI) : The integration of robotics and automated systems is accelerating the pace of research by enabling high-throughput experimentation and optimization of reaction conditions. solubilityofthings.com Concurrently, AI and machine learning are being used to predict reaction outcomes, design novel synthetic pathways, and accelerate the discovery of new molecules and materials. neuroquantology.com
These overarching trends provide the backdrop against which the specific synthesis and application of complex molecules like this compound are investigated, driving innovation toward more powerful and responsible chemical science.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈O₆ | acs.org |
| Molecular Weight | 188.13 g/mol | acs.org |
| IUPAC Name | (Z)-but-1-ene-1,2,4-tricarboxylic acid | acs.org |
| Synonyms | cis-Homoaconitic acid, Homoaconitic acid | numberanalytics.comtheearthandi.org |
| CAS Number | 7279-64-3 ((Z)-isomer) | theearthandi.org |
| Topological Polar Surface Area | 112 Ų | rsc.org |
| Hydrogen Bond Donor Count | 3 | rsc.org |
| Hydrogen Bond Acceptor Count | 6 | rsc.org |
| Rotatable Bond Count | 5 | rsc.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8O6 |
|---|---|
Molecular Weight |
188.13 g/mol |
IUPAC Name |
(Z)-but-1-ene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C7H8O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h3H,1-2H2,(H,8,9)(H,10,11)(H,12,13)/b4-3- |
InChI Key |
BJYPZFUWWJSAKC-ARJAWSKDSA-N |
SMILES |
C(CC(=O)O)C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
C(CC(=O)O)/C(=C/C(=O)O)/C(=O)O |
Canonical SMILES |
C(CC(=O)O)C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for But 1 Ene 1,2,4 Tricarboxylic Acid
Classical Organic Synthesis Routes
Traditional organic synthesis provides a foundational, albeit sometimes indirect, approach to producing but-1-ene-1,2,4-tricarboxylic acid and related structures. These methods rely on well-understood reaction mechanisms and commercially available precursors.
Maleic acid and fumaric acid, as cis- and trans-isomers of butenedioic acid, are fundamental C4 dicarboxylic acids in industrial chemistry. wikipedia.org Their synthesis and isomerization are mature technologies. Maleic acid is typically derived from the hydrolysis of maleic anhydride (B1165640), which is produced via the oxidation of hydrocarbons like n-butane or benzene. nih.govresearchgate.netresearchgate.net
The primary reaction involving these two acids is catalytic isomerization, where the less stable cis-isomer (maleic acid) is converted to the more stable trans-isomer (fumaric acid). wikipedia.org This process is of immense industrial importance for producing fumaric acid. google.com A variety of catalysts are employed to facilitate this conversion, which often requires heating. google.com
Common Catalysts for Maleic to Fumaric Acid Isomerization:
Mineral Acids: Hydrochloric acid and sulfuric acid are commonly used. wikipedia.orggoogle.com
Thiourea: An effective catalyst for the isomerization process. nih.gov
Zwitterionic Organocatalysts: More recent developments include the use of zwitterionic compounds that can catalyze the isomerization under milder conditions.
While these catalyzed reactions are crucial for the interconversion of butenedioic acids, a direct, one-step catalytic synthesis of this compound starting from maleic or fumaric acid is not a prominently documented strategy in the reviewed literature. The relationship is more structural and based on shared dicarboxylic acid features rather than a direct synthetic lineage.
The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a phosphorus-carbon bond. nih.gov The reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide, which proceeds through a phosphonium (B103445) salt intermediate to yield a phosphonate (B1237965). nih.govwikipedia.org This powerful reaction is widely used to synthesize phosphonates, phosphinates, and phosphine (B1218219) oxides. nih.gov
While not a direct synthesis of this compound itself, this reaction is instrumental in creating important structural analogs. A key example is 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC), a widely used scale and corrosion inhibitor in industrial water treatment systems. The phosphonate group in PBTC, installed via a Michaelis-Arbuzov type reaction, enhances its ability to chelate metal ions.
Another relevant application involves the reaction of trialkyl phosphites with halogenated cyclobutenes, which yields cyclobut-1-ene-1,2-bisphosphonic acid derivatives. wikipedia.org This demonstrates the utility of the reaction in creating unsaturated, cyclic phosphonate analogs.
Table 1: Michaelis-Arbuzov Reaction Overview
| Phosphorus Reactant | Product | General Structure |
|---|---|---|
| Phosphite esters | Phosphonates | P(=O)(OR)₂R' |
| Phosphonites | Phosphinates | P(=O)(OR)R'₂ |
| Phosphinites | Phosphine oxides | P(=O)R'₃ |
Data sourced from multiple references. nih.gov
Biotechnological and Biocatalytic Synthesis Pathways
Nature offers an elegant and highly specific route to this compound through microbial metabolism.
This compound, commonly known in its biological context as cis-homoaconitate, is a key intermediate in the α-aminoadipate pathway. wikipedia.orgwikipedia.org This pathway is essential for the biosynthesis of the amino acid L-lysine in higher fungi, such as Saccharomyces cerevisiae (yeast), and euglenids. nih.govwikipedia.org
The compound's discovery was linked to observations of its accumulation in lysine-requiring yeast mutants. nih.gov In this pathway, the enzyme homoaconitase catalyzes the conversion of homocitrate to cis-homoaconitate, which is then further converted to homoisocitrate. wikipedia.orgnih.gov Therefore, microbial fermentation using specific strains of yeast presents a direct biosynthetic route for the compound's production.
Table 2: Biological Role of this compound
| Organism Type | Metabolic Pathway | Enzyme | Reaction |
|---|---|---|---|
| Higher Fungi (e.g., S. cerevisiae) | α-Aminoadipate Pathway | Homoaconitase (HACN) | Homocitrate ⇌ cis-Homoaconitate |
Data sourced from multiple references. wikipedia.orgwikipedia.orgnih.gov
The elucidation of the α-aminoadipate pathway opens the door for metabolic engineering to enhance the production of this compound. The enzymes involved are prime targets for genetic modification to improve yield and efficiency.
The central enzyme, homoaconitase (also known as homoaconitate hydratase), is a member of the aconitase superfamily and often contains a [4Fe-4S] iron-sulfur cluster essential for its catalytic activity. nih.govebi.ac.ukwikipedia.org Studies have detailed the roles of different aconitase and homoaconitase enzymes in fungi and bacteria. nih.govnih.gov For instance, in S. cerevisiae, two different aconitase enzymes contribute differently to the citric acid cycle and lysine (B10760008) biosynthesis. nih.gov
By overexpressing the gene for homoaconitase (like LysF) or modifying regulatory controls within the host organism (e.g., E. coli or S. cerevisiae), it is conceivable to create engineered strains that accumulate and secrete high titers of cis-homoaconitate. nih.gov Such strategies could involve redirecting carbon flux from central metabolism (like the TCA cycle) towards the α-aminoadipate pathway, thereby increasing the pool of precursors for the target molecule. nih.gov
Novel Synthetic Strategies
Beyond classical routes and biosynthesis, other chemical methods have been explored for the synthesis of this compound and its isomers.
A notable approach is the Wittig-Horner (also known as the Horner-Wadsworth-Emmons) reaction. wikipedia.orgnih.gov This reaction involves a phosphonate-stabilized carbanion reacting with an aldehyde or ketone to form an alkene, typically with high E-selectivity (trans-isomer). wikipedia.orgorganic-chemistry.org A synthesis of both cis- and trans-isomers of this compound via Wittig-Horner reactions was reported as early as 1983. More specifically, research has shown that the reaction of the methyl ester of 2-oxoglutarate with a phosphonate reagent in a Wittig-Horner reaction can preferentially produce the trimethyl ester of cis-homoaconitate, which can then be saponified to yield the desired tricarboxylic acid. nih.gov This demonstrates a targeted chemical synthesis of the specific cis-isomer found in nature.
Chemical Reactivity and Mechanistic Investigations of But 1 Ene 1,2,4 Tricarboxylic Acid
Electrophilic and Nucleophilic Reactions of the Alkene Moiety
The carbon-carbon double bond in But-1-ene-1,2,4-tricarboxylic acid is the primary site for addition reactions. As an area of high electron density, it is susceptible to attack by electrophiles. savemyexams.com However, the reactivity of this specific alkene is significantly modulated by the presence of a conjugated carboxyl group at the C-1 position and another carboxyl group at the C-2 position. These electron-withdrawing groups decrease the nucleophilicity of the double bond, making it less reactive towards electrophiles compared to simple, unsubstituted alkenes. msu.edu
Electrophilic addition to unsymmetrical alkenes is a cornerstone of organic chemistry, typically governed by Markovnikov's rule, which states that the electrophile (usually H⁺) adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms. msu.educhemguide.co.uk This rule is predicated on the formation of the most stable carbocation intermediate during the reaction. libretexts.org
In the case of this compound, the addition of a protic acid like HBr would proceed via a two-step mechanism involving a carbocation intermediate. libretexts.org
Protonation: The alkene's pi electrons attack the electrophile (H⁺). There are two possible sites for protonation: C-1 and C-2.
Protonation at C-1 would place a positive charge on C-2. This carbocation is secondary and is adjacent to two electron-withdrawing carboxylic acid groups, which would destabilize it.
Protonation at C-2 would place a positive charge on C-1. This carbocation is primary but is alpha to one carboxylic acid group and in a vinylic position relative to the other, making it highly unstable.
| Reagent | Intermediate Pathway | Predicted Major Product | Rationale |
|---|---|---|---|
| HBr | Via least unstable carbocation | 2-Bromo-butane-1,2,4-tricarboxylic acid | Protonation at C-1 leads to a more substituted (secondary) carbocation at C-2, which, despite being destabilized by adjacent carboxyl groups, is generally favored over a primary carbocation at C-1. chemguide.co.uk |
| H₂O (acid-catalyzed) | Via least unstable carbocation | 2-Hydroxy-butane-1,2,4-tricarboxylic acid | The mechanism follows the same carbocation pathway as HBr addition, with water acting as the nucleophile in the second step. savemyexams.com |
Hydroboration-Oxidation Hydroboration-oxidation is a two-step reaction used to convert alkenes into alcohols with anti-Markovnikov regioselectivity. byjus.com The first step, hydroboration, involves the addition of borane (B79455) (BH₃) across the double bond in a concerted, syn-addition. chemistrysteps.comlibretexts.org The boron atom adds to the less sterically hindered carbon, and the hydrogen adds to the more substituted carbon. wikipedia.org
For this compound, the C-1 position is more sterically hindered due to the adjacent carboxyl group. Therefore, the boron atom would be expected to add to the C-2 position. The reaction proceeds through a four-membered transition state where the B-C and C-H bonds form simultaneously. wikipedia.org Subsequent oxidation of the resulting organoborane with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group. byjus.com
Mechanism:
Hydroboration: BH₃ adds across the C1=C2 double bond. The boron attaches to C-2 and the hydrogen to C-1. This is a concerted, syn-addition process. libretexts.org
Oxidation: The trialkylborane intermediate is treated with H₂O₂ and a base (e.g., NaOH). A hydroperoxide ion attacks the boron atom, followed by the migration of the alkyl group, ultimately yielding the alcohol after hydrolysis. chemistrysteps.com
The expected product would be 1-hydroxy-butane-1,2,4-tricarboxylic acid.
Epoxidation Epoxidation is the reaction of an alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), to form an epoxide (a three-membered cyclic ether). saskoer.caleah4sci.com The reaction is a concerted process where the oxygen atom from the peroxyacid is transferred to the double bond in a single step. libretexts.orglibretexts.org
Mechanism: The reaction proceeds via a cyclic transition state, often referred to as the "butterfly mechanism." The pi bond of the alkene acts as a nucleophile, attacking the electrophilic oxygen of the peroxyacid. leah4sci.comlibretexts.org This process is stereospecific, meaning a cis-alkene will yield a cis-epoxide and a trans-alkene will yield a trans-epoxide. libretexts.org
The double bond in this compound is electron-poor due to the attached carboxyl groups, which reduces its nucleophilicity and consequently slows down the rate of epoxidation. libretexts.org Nonetheless, the reaction would produce But-1-ene-1,2-dicarboxylic acid-1,2-epoxide.
Transformations Involving Carboxylic Acid Functionalities
The three carboxylic acid groups on the molecule provide numerous sites for chemical modification. Their relative reactivity can differ based on their position: C-1 (conjugated with the alkene), C-2 (vinylic and alpha to another carboxyl), and C-4 (on a saturated alkyl chain).
Esterification Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. This reversible reaction is known as Fischer esterification. masterorganicchemistry.comchemguide.co.uk Given the three carboxyl groups in this compound, a mixture of mono-, di-, and tri-esters can be formed depending on the stoichiometry of the alcohol used.
The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated to yield the ester. masterorganicchemistry.com
The relative reactivity of the three carboxyl groups towards esterification is influenced by both steric and electronic factors. Studies on the analogous compound 2-phosphonobutane-1,2,4-tricarboxylic acid (PBTCA) have shown that the carboxylic acid groups at the 1 and 4 positions readily react with primary alcohols. researchgate.net By analogy, the carboxyl groups at C-1 and C-4 in this compound are expected to be more reactive than the more sterically hindered carboxyl group at C-2.
Amidation Amides can be synthesized directly from carboxylic acids and amines. While this reaction can be performed by heating, various coupling agents are often employed to facilitate the transformation under milder conditions. acs.org Boron-based reagents, for instance, have proven effective for the direct amidation of a wide range of carboxylic acids. acs.org All three carboxylic acid groups are potential sites for amidation, leading to mono-, di-, and tri-amides. The reaction conditions and choice of amine would influence the product distribution.
| Reaction | Reagents | Functional Group Formed | Notes |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester | Reversible reaction. chemguide.co.uk Product mixture (mono-, di-, tri-ester) is likely. |
| Amidation | Amine (e.g., Benzylamine), Coupling Agent or Heat | Amide | Can form mono-, di-, or tri-amides depending on conditions. acs.org |
Oxidation The carboxylic acid groups are in their highest oxidation state and are generally resistant to further oxidation under normal conditions. However, the alkene moiety is susceptible to oxidative cleavage. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by an oxidative workup can cleave the C1=C2 double bond. This would break the molecule into smaller fragments containing carboxylic acids. For example, ozonolysis with an oxidative workup would likely lead to the formation of oxalic acid and succinic acid.
Reduction Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). Aldehydes and ketones are also reduced by reagents such as sodium borohydride (B1222165) (NaBH₄). ncert.nic.in Applying a powerful reducing agent like LiAlH₄ would likely reduce all three carboxylic acid groups to their corresponding primary alcohols.
The alkene double bond can also be reduced via catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst). savemyexams.com This would convert this compound into Butane-1,2,4-tricarboxylic acid. The choice of reducing agent allows for selectivity:
Catalytic Hydrogenation (e.g., H₂/Pd): Selectively reduces the C=C double bond, leaving the carboxylic acid groups intact.
Strong Hydride Reagents (e.g., LiAlH₄): Selectively reduces the carboxylic acid groups to alcohols, typically without affecting an isolated C=C double bond.
Decarboxylation is the removal of a carboxyl group as carbon dioxide (CO₂). Simple aliphatic carboxylic acids are generally stable and require high temperatures to decarboxylate. libretexts.org However, the reaction is facilitated by the presence of an electron-withdrawing group, particularly a carbonyl, in the β-position to the carboxyl group. libretexts.orgyoutube.com
In this compound, none of the carboxyl groups are in a classic β-keto acid arrangement.
The C-4 carboxyl group is on a saturated carbon and would be the most difficult to remove, behaving like a typical alkyl carboxylic acid.
The C-1 and C-2 carboxyl groups are attached to the double bond (vinylic carboxyl groups). Vinylic acids are generally resistant to decarboxylation. The mechanism for decarboxylation often involves the formation of an enol or enolate intermediate, which is accessible for β-keto acids via a cyclic transition state. libretexts.org This pathway is not directly available for any of the carboxyl groups in this molecule.
Therefore, decarboxylation of this compound is expected to be a difficult process, likely requiring harsh thermal or specific catalytic conditions, such as oxidative decarboxylation methods. libretexts.orgscielo.org.bo
Anhydride (B1165640) Formation Mechanisms in Related Structures
The formation of cyclic anhydrides from dicarboxylic acids upon heating is a well-established reaction. youtube.comcoconote.app This process involves an intramolecular nucleophilic attack of one carboxyl group onto the other, leading to the elimination of a water molecule. youtube.com The feasibility of this reaction is highly dependent on the ability to form a stable ring structure, typically five or six-membered rings, which have minimal ring strain. youtube.comcoconote.app
For dicarboxylic acids, heating can lead to the loss of water and the formation of a cyclic anhydride. youtube.com The mechanism involves the oxygen of one carboxylic acid acting as a nucleophile, attacking the carbonyl carbon of the other carboxylic acid. youtube.com This is followed by the loss of a proton and water to yield the cyclic anhydride. youtube.com An alternative to high heat is the use of a dehydrating agent like acetic anhydride, which can facilitate the reaction under milder conditions. youtube.com
The table below summarizes the products of heating various dicarboxylic acids.
| Dicarboxylic Acid | Number of Carbons | Product upon Heating |
| Malonic Acid | 3 | Acetic Acid + CO2 |
| Succinic Acid | 4 | Succinic Anhydride |
| Glutaric Acid | 5 | Glutaric Anhydride |
| Adipic Acid | 6 | Cyclopentanone |
| Pimelic Acid | 7 | Cyclohexanone |
Data sourced from multiple chemical resources.
Intramolecular Cyclization and Rearrangement Pathways
The presence of multiple functional groups in this compound allows for various intramolecular cyclization reactions beyond simple anhydride formation. The interplay between the carboxyl groups and the double bond can lead to the formation of different heterocyclic structures. The regioselectivity of these cyclizations can often be controlled by the choice of acid or base catalysts. acs.org
For instance, the intramolecular addition of a carboxyl group to an unactivated olefin can be catalyzed by silver(I) triflate to form lactones. uchicago.edu The reaction proceeds through the formation of a π-complex between the silver(I) ion and the olefin, facilitating the nucleophilic attack of the carboxyl group. uchicago.edu
Control experiments in related systems have shown that intramolecular cyclization can proceed via the formation of intermediate species, which are then converted to the final cyclic product. nih.gov The specific pathways and resulting products are highly dependent on the substrate and reaction conditions.
Role of Functional Groups in Reaction Mechanisms
The reactivity of this compound is a direct consequence of its constituent functional groups: three carboxyl groups and a conjugated double bond.
Carboxyl Group Reactivity and pKa Dependent Behavior
The carboxyl group is an acidic functional group due to the resonance stabilization of the carboxylate anion formed upon deprotonation. msu.edu The acidity of a specific carboxyl group, quantified by its pKa value, is influenced by the local chemical environment. msu.eduquora.com Factors such as the presence of electron-withdrawing groups can increase acidity. msu.edu
The pKa of a carboxylic acid determines its state of protonation at a given pH. quora.comquora.com At a pH below the pKa, the carboxylic acid will be predominantly in its protonated form (-COOH), while at a pH above the pKa, it will exist primarily as the deprotonated carboxylate anion (-COO⁻). quora.com This pH-dependent behavior is crucial in biological systems and for controlling chemical reactions. quora.comnih.gov The reactivity of carboxylic acid derivatives generally follows the order: acyl phosphates > thioesters > acid anhydrides > esters > amides > carboxylates. libretexts.org This trend is related to the basicity of the leaving group; weaker bases are better leaving groups. libretexts.org
The table below shows the approximate pKa values for the carboxyl groups of some common amino acids.
| Amino Acid | Carboxyl pKa |
| Aspartic Acid | ~1.9 |
| Glutamic Acid | ~2.2 |
| Phenylalanine | ~1.8 |
| Tryptophan | ~2.8 |
Data sourced from various biochemical resources. quora.com
Influence of the Conjugated Double Bond
The carbon-carbon double bond in this compound is in conjugation with one of the carboxyl groups. This conjugation influences the reactivity of both the double bond and the carbonyl group. In α,β-unsaturated carbonyl compounds, the carbonyl group withdraws electron density from the double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack (conjugate addition). chemtube3d.com
The presence of a double bond can affect the reactivity of a molecule by influencing the stability of reaction intermediates and transition states. quora.com The proximity of the double bond to electron-withdrawing or electron-donating groups can alter its nucleophilicity and electrophilicity. quora.com In the context of this compound, the conjugated system can participate in various reactions, including electrophilic additions to the double bond and nucleophilic additions to the carbonyl carbon. The polarization of the carbonyl group makes its carbon atom an electrophilic center, prone to attack by nucleophiles. libretexts.org
Stereochemical and Isomeric Considerations of But 1 Ene 1,2,4 Tricarboxylic Acid
(Z)- and (E)-Isomerism: Synthesis and Separation
The synthesis of the (Z)- and (E)-isomers of but-1-ene-1,2,4-tricarboxylic acid can be achieved through stereoselective olefination reactions, most notably the Horner-Wadsworth-Emmons (HWE) reaction. tcichemicals.comwikipedia.org The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.org The stereochemical outcome of the HWE reaction can be influenced by the reaction conditions and the nature of the reactants, allowing for the selective synthesis of either the (E) or (Z) isomer. tandfonline.com
Generally, the standard HWE reaction favors the formation of the thermodynamically more stable (E)-alkene. tcichemicals.comwikipedia.orgjst.go.jp However, modifications to the phosphonate (B1237965) reagent and reaction conditions can steer the reaction towards the (Z)-isomer. For instance, using bis(2,2,2-trifluoroethyl)phosphonoesters under specific base and solvent conditions has been shown to produce (Z)-alkenes with high selectivity. tandfonline.com
The separation of the resulting (E) and (Z) isomeric mixture can be challenging due to their similar physical properties. However, chromatographic techniques are often employed. One effective method involves column chromatography using silica (B1680970) gel impregnated with silver nitrate. The silver ions can form different strength π-complexes with the E and Z isomers, altering their retention times and allowing for their separation. researchgate.net
| Isomer | Common Name | IUPAC Name | Key Synthetic Method |
| cis | cis-Homoaconitic acid | (Z)-but-1-ene-1,2,4-tricarboxylic acid | Modified Horner-Wadsworth-Emmons Reaction |
| trans | (E)-but-1-ene-1,2,4-tricarboxylic acid | Standard Horner-Wadsworth-Emmons Reaction |
Configurational Stability and Interconversion Mechanisms
The configurational stability of alkenes is largely influenced by steric strain. In general, (E)-isomers (trans) are more stable than their corresponding (Z)-isomers (cis). pressbooks.pub This is attributed to the steric hindrance between the bulky substituent groups when they are on the same side of the double bond in the (Z)-isomer. pressbooks.pubpsiberg.com In the case of this compound, the (E)-isomer is expected to be the more stable of the two due to the reduced steric repulsion between the carboxylic acid groups.
While the rotation around a carbon-carbon double bond is restricted, interconversion between (Z) and (E) isomers can occur under certain conditions. masterorganicchemistry.com This process does not happen spontaneously but can be facilitated by treatment with a strong acid catalyst. pressbooks.pub The mechanism typically involves the protonation of the double bond to form a carbocation intermediate. This intermediate can then undergo rotation around the single bond before deprotonation to yield a mixture of the (E) and (Z) isomers. The final equilibrium ratio of the isomers will reflect their relative thermodynamic stabilities, with the more stable (E)-isomer being the major component. pressbooks.pub
| Isomer | Relative Stability | Reason | Interconversion Catalyst |
| (Z)-but-1-ene-1,2,4-tricarboxylic acid | Less Stable | Steric hindrance between substituent groups | Strong Acid |
| (E)-but-1-ene-1,2,4-tricarboxylic acid | More Stable | Reduced steric hindrance | Strong Acid |
Comparative Reactivity and Electronic Distribution of Isomers
The different spatial arrangement of the functional groups in the (Z) and (E) isomers of this compound leads to differences in their electronic distribution and, consequently, their reactivity. tutorchase.com The proximity of the carboxylic acid groups in the (Z)-isomer can lead to intramolecular interactions, such as hydrogen bonding, which are not possible in the (E)-isomer.
This is analogous to the well-studied case of butenedioic acid, where the (Z)-isomer (maleic acid) can form a short intramolecular hydrogen bond, a feature absent in the (E)-isomer (fumaric acid). nih.gov These intramolecular interactions in the (Z)-isomer of this compound can affect the acidity of the carboxylic protons and the electron density across the molecule.
These differences in electronic distribution can influence the reactivity of the isomers in various chemical reactions. For example, the rate of reactions involving the carboxylic acid groups or the double bond may differ between the two isomers. The distinct spatial arrangement of the isomers can also affect their ability to interact with enzymes and other biological molecules, potentially leading to different biological activities. studymind.co.uk
Stereoselective Control in Synthetic Pathways
Achieving stereoselective control is a critical aspect of synthesizing a specific isomer of this compound. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for this purpose. nih.govnih.gov
In the Wittig reaction, the stereochemical outcome is influenced by the stability of the phosphorus ylide. Unstabilized ylides generally lead to the (Z)-alkene, while stabilized ylides, which contain electron-withdrawing groups, typically yield the (E)-alkene. quora.comyoutube.com
The Horner-Wadsworth-Emmons reaction offers a high degree of stereocontrol, usually with a strong preference for the (E)-isomer. organic-chemistry.org However, as mentioned previously, the selectivity can be shifted towards the (Z)-isomer by modifying the phosphonate reagent, for example, by using phosphonates with electron-withdrawing groups like trifluoroethyl esters, in combination with specific bases and reaction conditions such as the use of 18-crown-6. tandfonline.comyoutube.com The choice of solvent and cation can also play a role in determining the E/Z ratio of the product. jst.go.jp These methods provide synthetic chemists with the tools to selectively prepare either the (Z)- or (E)-isomer of this compound, depending on the desired application. rsc.orgrsc.org
Theoretical and Computational Studies on But 1 Ene 1,2,4 Tricarboxylic Acid
Quantum Chemical Calculations for Structural Elucidation
Quantum chemical calculations are fundamental in determining the most stable three-dimensional arrangement of a molecule and understanding the non-covalent forces that govern its shape.
Geometry optimization is a computational process used to find the coordinates of atoms that correspond to the minimum energy of a molecule, thereby predicting its most stable structure. For but-1-ene-1,2,4-tricarboxylic acid, this process considers bond lengths, bond angles, and dihedral angles. The molecule possesses several rotatable single bonds, primarily around the carboxylic acid groups and the C2-C4 ethyl bridge, leading to multiple possible conformations.
The presence of a double bond between C1 and C2 introduces rigidity, resulting in cis and trans (or Z and E) isomers. The IUPAC name for the commonly referenced biological isomer is (Z)-but-1-ene-1,2,4-tricarboxylic acid. nih.gov Conformational analysis involves mapping the potential energy surface of the molecule by systematically rotating the flexible dihedral angles to identify low-energy conformers. The global minimum energy structure represents the most populated conformation at equilibrium. Due to the density of functional groups, steric hindrance and the potential for intramolecular interactions are significant factors determining the preferred geometry.
Table 1: Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H8O6 | nih.gov |
| Molecular Weight | 188.13 g/mol | nih.gov |
| Exact Mass | 188.03208797 Da | nih.gov |
| Hydrogen Bond Donor Count | 3 | echemi.com |
| Hydrogen Bond Acceptor Count | 6 | echemi.com |
| Rotatable Bond Count | 5 | echemi.com |
| Topological Polar Surface Area | 112 Ų | nih.gov |
| Complexity | 264 | nih.gov |
The structure of this compound, with three carboxylic acid groups, is primed for significant intramolecular hydrogen bonding. echemi.com A hydrogen bond can form between the hydroxyl hydrogen of one carboxyl group and the carbonyl oxygen of another. These interactions can play a crucial role in stabilizing specific conformations, effectively locking the flexible parts of the molecule into a more rigid, cyclic-like arrangement.
Reaction Mechanism Elucidation via DFT Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying chemical reactions. mdpi.com While specific, detailed DFT studies on the reaction mechanisms of this compound are not widely published, the methodology provides a clear framework for how such investigations would proceed. The principles can be understood from studies on related molecules, such as the reactions of butene derivatives. researchgate.netresearchgate.net
A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). DFT calculations are employed to locate the geometry of this TS and calculate its energy. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate.
For a reaction involving this compound, such as an esterification or an addition reaction at the double bond, DFT would be used to model the pathway. The process involves proposing a reaction coordinate and searching for the saddle point on the potential energy surface that connects reactants and products. Verification of a true transition state is done through frequency analysis, where the TS must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net
Many reactions can proceed through multiple pathways, leading to different products (chemoselectivity) or stereoisomers (stereoselectivity). DFT calculations can predict the most likely pathway by comparing the activation energies of all possible routes. The pathway with the lowest energy barrier is kinetically favored and expected to be the major reaction channel.
In the case of this compound, DFT could be used to determine the selectivity of, for example, a hydrogenation reaction. It could predict whether the reaction would occur preferentially at the C=C double bond or at one of the carboxyl groups and calculate the energy profiles for each possibility. Such analysis provides a theoretical foundation for understanding and optimizing reaction conditions to favor a desired product. mdpi.com
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of a molecule dictates its chemical reactivity. Analysis of the distribution of electrons and the energies of molecular orbitals can predict how a molecule will interact with other reagents.
For this compound, the electronic landscape is characterized by two main features: the electron-rich carbon-carbon double bond (a nucleophilic center) and the three electron-withdrawing carboxylic acid groups, which render the carboxyl carbons electrophilic and the hydroxyl protons acidic.
A key aspect of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The location of the HOMO typically indicates the site of nucleophilic attack (reaction with an electrophile). For this molecule, the HOMO is expected to have a high density around the C=C double bond.
LUMO: The location of the LUMO indicates the site of electrophilic attack (reaction with a nucleophile). The LUMO is likely to be distributed over the electrophilic carbonyl carbons of the carboxylic acid groups.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and geometry of these orbitals are critical in determining the reactivity, kinetic stability, and electronic properties of a molecule.
The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter. A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability.
For this compound, the presence of a carbon-carbon double bond (C=C) and three carboxyl groups (-COOH) dictates the nature of its frontier orbitals. The π-system of the double bond and the non-bonding lone pair electrons on the oxygen atoms are expected to contribute significantly to the HOMO. This makes these regions the most probable sites for electrophilic attack. The LUMO, on the other hand, is likely to be distributed over the antibonding π* orbitals of the carbonyls (C=O) and the C=C double bond, making the carbon atoms of these groups susceptible to nucleophilic attack.
Computational methods like Density Functional Theory (DFT) are typically used to calculate the energies of these orbitals. While specific DFT calculations for this compound are not widely published, the theoretical framework allows for a qualitative understanding of its reactivity.
Table 1: Application of FMO Theory to this compound
| Parameter | Description and Significance |
|---|---|
| HOMO (Highest Occupied Molecular Orbital) | Represents the electron-donating capability. For this molecule, it is likely localized on the C=C π-bond and oxygen lone pairs, indicating these sites are nucleophilic. |
| LUMO (Lowest Unoccupied Molecular Orbital) | Represents the electron-accepting capability. It is expected to be centered on the antibonding π* orbitals of the carbonyl and alkene groups, making the carbon atoms electrophilic. |
| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. The specific value would quantify its reactivity relative to other compounds. |
Charge Distribution and Acidity Predictions
The distribution of electron density within a molecule is key to its physical and chemical properties, including polarity and acidity. This charge distribution can be visualized using molecular electrostatic potential (MEP) maps, where different colors represent varying electron densities. In an MEP map of this compound, regions of high electron density (negative potential), shown in red or yellow, would be concentrated around the highly electronegative oxygen atoms of the three carboxyl groups. Regions of low electron density (positive potential), shown in blue, would be found around the acidic protons of these carboxyl groups.
The acidity of a carboxylic acid is determined by the stability of the carboxylate anion formed upon deprotonation. For a polyprotic acid like this compound, there are three distinct pKa values corresponding to the sequential loss of three protons. Computational models can predict these pKa values with considerable accuracy.
The acidity of each proton is influenced by several factors:
Inductive Effects: The C=C double bond and the other carboxyl groups act as electron-withdrawing groups, which help to stabilize the negative charge of the conjugate base, thereby increasing acidity (lowering pKa).
Electrostatic Interactions: After the first deprotonation, the resulting negative charge on the carboxylate anion makes it more difficult to remove a second proton due to electrostatic repulsion. Consequently, pKa2 is always higher than pKa1, and pKa3 is higher than pKa2.
Position: The carboxyl group at the C-1 position is directly attached to the double bond, which enhances its acidity through resonance and inductive effects. The group at C-2 is also attached to the sp2-hybridized carbon, while the group at C-4 is attached to an sp3-hybridized carbon, likely making it the least acidic of the three.
Computational predictions from sources like the Yeast Metabolome Database (YMDB), using software such as ChemAxon, suggest that the strongest acidic proton in (Z)-But-1-ene-1,2,4-tricarboxylic acid has a pKa of approximately 2.28. ymdb.ca This value likely corresponds to one of the carboxyl groups at the C-1 or C-2 position, which are most affected by the electron-withdrawing nature of the double bond. The subsequent pKa values would be progressively higher. The molecule is expected to be fully deprotonated at physiological pH (around 7.3), carrying a charge of -3. ymdb.ca
Table 2: Predicted Acidity of this compound
| Ionizable Group | Predicted pKa Value | Remarks |
|---|---|---|
| First Proton (pKa1) | ~2.28 ymdb.ca | The most acidic proton, likely from the C-1 or C-2 carboxyl group, due to strong inductive and resonance effects from the adjacent C=C double bond. |
| Second Proton (pKa2) | Higher than pKa1 | Deprotonation is less favorable due to the electrostatic repulsion from the existing negative charge on the monoanion. |
| Third Proton (pKa3) | Highest pKa value | Removal of the final proton from the dianion is the least favorable due to significant electrostatic repulsion. This likely corresponds to the C-4 carboxyl group. |
Biochemical Pathway Integration and Enzymatic Transformations of But 1 Ene 1,2,4 Tricarboxylic Acid
But-1-ene-1,2,4-tricarboxylic acid, known in its common isomeric form as cis-homoaconitate, is a tricarboxylic acid that serves as a key intermediate in specialized metabolic pathways. nih.gov Its structure and biochemical roles are analogous to, but distinct from, core intermediates of the central metabolic cycles.
Advanced Analytical Methodologies for Mechanistic Studies
Spectroscopic Techniques for in situ Reaction Monitoring
In situ spectroscopy allows for the real-time observation of a chemical reaction as it occurs within the reaction vessel, providing a continuous stream of data on the concentration of reactants, intermediates, and products without disturbing the system. csic.esresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the protonation and deprotonation equilibria of acidic compounds like But-1-ene-1,2,4-tricarboxylic acid. The chemical shifts of nuclei, particularly ¹H and ¹³C, that are in proximity to the carboxylic acid groups are highly sensitive to the surrounding pH. By performing NMR titrations, where spectra are acquired over a wide range of pH values, it is possible to determine the pKa values for each acidic proton. mdpi.comnih.gov
The process involves monitoring the change in chemical shift (δ) of specific protons and carbons as the pH is varied. A plot of δ versus pH yields a sigmoidal curve for each deprotonation step, with the inflection point corresponding to the pKa value. researchgate.net For this compound, this analysis can unambiguously determine the sequence of deprotonation of its three carboxylic acid groups, revealing the influence of the double bond and the aliphatic chain on the acidity of each site. mdpi.comresearchgate.net
Table 1: Hypothetical ¹H NMR Titration Data for Protonation Studies This table illustrates the expected changes in chemical shifts for key protons in this compound during a pH titration. The data is based on established principles of NMR pH-titration for polyprotic acids.
| Proton Site | Expected Chemical Shift (δ) at Low pH (Fully Protonated) | Expected Chemical Shift (δ) at High pH (Fully Deprotonated) | Observed pKa (Inflection Point) |
| Vinylic H (on C3) | ~6.0 - 6.5 ppm | ~5.5 - 6.0 ppm | pKa1, pKa2 |
| Methylene (B1212753) H (on C5) | ~2.5 - 3.0 ppm | ~2.0 - 2.5 ppm | pKa3 |
| Methylene H (on C4) | ~3.0 - 3.5 ppm | ~2.5 - 3.0 ppm | pKa1, pKa2, pKa3 |
Data is illustrative and based on principles described in reference mdpi.com.
Fourier-Transform Infrared (FTIR) spectroscopy is an essential tool for monitoring the transformation of functional groups during a reaction. nih.govnih.gov By tracking changes in the characteristic vibrational frequencies of bonds, one can follow the progress of a reaction in real-time. For this compound, key absorptions include the broad O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and the C=C stretch of the alkene. libretexts.orgucdavis.edu
During a reaction such as esterification, in situ FTIR would show a decrease in the intensity of the broad O-H band (around 3300-2500 cm⁻¹) and the acid C=O band (around 1710 cm⁻¹). Simultaneously, new bands corresponding to the ester C=O stretch (around 1735 cm⁻¹) and C-O stretches would appear and grow in intensity. libretexts.orgresearchgate.net This allows for the kinetic profiling of the reaction. Two-dimensional correlation spectroscopy (2D-COS) can further analyze these spectral changes to reveal the sequence of bond formation and cleavage. mdpi.com
Table 2: Key FTIR Absorption Frequencies for this compound This table outlines the characteristic infrared absorption regions for the primary functional groups within the molecule.
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Notes |
| Carboxylic Acid | O-H stretch | 3300 - 2500 cm⁻¹ | Very broad due to hydrogen bonding. |
| Carboxylic Acid | C=O stretch | 1725 - 1700 cm⁻¹ | Strong absorption. Position can shift with conjugation and H-bonding. mdpi.com |
| Alkene | C=C stretch | 1680 - 1620 cm⁻¹ | Medium to weak absorption. |
| Alkane | C-H stretch | 3000 - 2850 cm⁻¹ | Absorption from the methylene groups. |
Data compiled from general principles of FTIR spectroscopy. libretexts.orgucdavis.edu
Mass Spectrometry for Intermediate Identification
Mass spectrometry (MS) is an indispensable technique for identifying reaction intermediates and characterizing products by determining their mass-to-charge ratio (m/z). When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides a powerful platform for analyzing complex reaction mixtures. nih.govgoogle.com
In the study of this compound (MW: 188.13 g/mol ), MS can be used to detect transient species formed during synthesis or degradation. nih.gov For example, in a thermal decomposition reaction, intermediates such as an anhydride (B1165640) (formed by intramolecular dehydration) or decarboxylated species could be identified. Electrospray ionization (ESI) is a soft ionization technique often used for such analyses, typically showing the deprotonated molecule [M-H]⁻ in negative ion mode.
Table 3: Hypothetical Intermediates and Their Expected Mass-to-Charge Ratios This table presents potential intermediates in reactions involving this compound and their corresponding theoretical m/z values in negative ion mode ESI-MS.
| Species | Chemical Formula | Molecular Weight ( g/mol ) | Expected [M-H]⁻ (m/z) | Potential Reaction |
| This compound | C₇H₈O₆ | 188.13 | 187.02 | Starting Material |
| Intramolecular Anhydride | C₇H₆O₅ | 170.12 | 169.01 | Dehydration |
| Monodecarboxylation Product | C₆H₈O₄ | 144.12 | 143.04 | Decarboxylation |
| Didecarboxylation Product | C₅H₈O₂ | 100.12 | 99.04 | Decarboxylation |
Molecular weights and m/z values are calculated based on the chemical formulas.
Chromatographic Techniques for Reaction Mixture Analysis
Chromatographic techniques are fundamental for separating the components of a reaction mixture, allowing for both qualitative and quantitative analysis. mdpi.com High-Performance Liquid Chromatography (HPLC) is particularly well-suited for analyzing non-volatile, polar compounds like this compound and its derivatives. nih.govmdpi.com
A typical HPLC method would involve a reversed-phase column (e.g., C18) with a gradient elution mobile phase, often consisting of acidified water and an organic solvent like methanol (B129727) or acetonitrile. nih.gov By taking samples from the reaction at different time intervals and analyzing them via HPLC, one can monitor the disappearance of the reactant peak and the appearance of product peaks. The area under each peak is proportional to the concentration of the corresponding component, enabling the calculation of reaction rates and conversion.
Table 4: Illustrative HPLC Method for Reaction Monitoring This table provides a sample set of parameters for an HPLC method designed to analyze reaction mixtures of this compound.
| Parameter | Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation of polar and non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress ionization of carboxyl groups, improving peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute compounds from the column. |
| Gradient | 5% B to 95% B over 15 minutes | To separate compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detector | UV-Vis (e.g., at 210 nm) or Mass Spectrometer | Detection of the alkene chromophore or mass-based identification. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
This is a representative method; actual conditions would require optimization.
Future Research Directions and Unexplored Avenues
Development of Sustainable Synthetic Routes
The transition towards a bio-based economy necessitates the development of green and sustainable methods for producing platform chemicals. nih.govrsc.org Future research for But-1-ene-1,2,4-tricarboxylic acid should prioritize moving away from traditional organic synthesis towards biocatalytic and chemocatalytic routes utilizing renewable feedstocks.
Key research objectives include:
Engineered Microbial Production: Leveraging its natural role in the lysine (B10760008) biosynthesis pathway, metabolic engineering of yeast (like Saccharomyces cerevisiae) or fungi could establish efficient cell factories for cis-homoaconitate production. asm.orgscispace.com This could involve upregulating the expression of homocitrate synthase and homoaconitase while blocking downstream enzymes to promote accumulation of the target acid. nih.gov
Cell-Free Biocatalysis: The use of isolated enzymes, such as homoaconitase, offers a more controlled environment for synthesis. nih.gov Research could focus on immobilizing these enzymes to improve stability and reusability, creating a robust biocatalytic system for converting precursors like homocitrate, which could themselves be derived from bio-renewable sources like citric acid. rsc.org
Chemo-catalytic Conversion of Biomass: Investigating direct catalytic routes from biomass-derived platform chemicals is a promising frontier. nih.gov For instance, developing catalysts for the conversion of citric acid or other bio-based C5 and C6 molecules into this compound would be a significant advancement. This could involve exploring stable solid acid catalysts, such as zeolites or metal oxides, that can withstand the acidic conditions often present in biomass conversion processes. rsc.org
| Synthetic Route | Core Principle | Potential Advantages | Key Research Challenges |
|---|---|---|---|
| Engineered Microbial Fermentation | Utilize modified yeast or fungi to overproduce cis-homoaconitate as a metabolic intermediate. asm.orgscispace.com | Uses renewable feedstocks (e.g., glucose); high stereospecificity for the cis-isomer; potentially lower environmental impact. | Achieving high titers and yields; product toxicity to the host organism; complex downstream processing. |
| Cell-Free Enzyme Catalysis | Employ isolated and immobilized homoaconitase enzyme to convert a suitable precursor. nih.govebi.ac.uk | High selectivity and specificity; mild reaction conditions; simplified purification. | Enzyme stability and cost; efficient cofactor regeneration (if needed); precursor availability. |
| Heterogeneous Chemocatalysis | Convert biomass-derived platform chemicals (e.g., citric acid) using solid catalysts. rsc.orgrsc.org | High throughput; catalyst reusability; integration into existing biorefinery concepts. | Catalyst design for desired selectivity; catalyst deactivation; separation of products from complex mixtures. |
Advanced Mechanistic Insights into Complex Transformations
A deeper understanding of the reaction mechanisms involving this compound is crucial for both optimizing its synthesis and designing new applications. The enzyme homoaconitase, which catalyzes the reversible isomerization between homocitrate and homoisocitrate with cis-homoaconitate as the intermediate, is of primary interest. nih.govnih.gov
Future research should focus on:
Enzymatic Mechanism of Homoaconitase: While it is known that homoaconitase is an iron-sulfur protein that catalyzes dehydration and hydration reactions, detailed mechanistic studies are still needed. wikipedia.orgnih.gov Advanced techniques like time-resolved crystallography and cryo-electron microscopy could capture the enzyme in various catalytic states, revealing the precise movements of the substrate and the roles of active site residues. This can be compared with the well-studied mechanism of its analogue, aconitase. youtube.com
Isomerization Dynamics: The isomerization between the cis ((Z)-but-1-ene-1,2,4-tricarboxylic acid) and trans isomers is a key transformation. Detailed theoretical and experimental studies are required to understand the energy barriers and intermediates involved. Density Functional Theory (DFT) based microkinetic modeling, which has been used to study butene isomer formation from butanol, could be a powerful tool to predict reaction pathways and conditions that favor a specific isomer. psu.edu
Non-enzymatic Transformations: Investigating the reactivity of this compound under various non-biological conditions (e.g., hydrothermal, photochemical) could reveal novel transformation pathways to produce new derivatives or specialty chemicals.
Computational Design of Novel Derivatives
In silico methods provide a powerful platform for accelerating the discovery of new molecules with tailored properties, reducing the need for extensive trial-and-error synthesis. nih.govmdpi.com For this compound, computational design can guide the synthesis of derivatives with enhanced biological activity or novel material properties.
Key areas for exploration include:
Enzyme Inhibitor Design: The α-aminoadipate pathway is essential for lysine biosynthesis in many pathogenic fungi, making its enzymes attractive targets for antifungal drug development. nih.gov Molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to design analogs of cis-homoaconitate that bind tightly to the active site of homoaconitase or homoisocitrate dehydrogenase, acting as potent and selective inhibitors. nih.govnih.gov Research has already initiated the synthesis of fluoro- and epoxy-derivatives for this purpose. nih.gov
Polymer and Material Precursors: The three carboxylic acid groups and the double bond offer multiple points for polymerization or chemical modification. Computational modeling can predict the properties (e.g., thermal stability, mechanical strength) of polymers derived from this compound and its esters. This can guide the synthesis of new bio-based polyesters or polyamides. nih.gov
Chelating Agents: Tricarboxylic acids are known for their ability to chelate metal ions. Computational studies can estimate the binding affinities and specificity of this compound and its derivatives for various metal ions, potentially leading to the development of new chelating agents for industrial or environmental applications.
| Derivative Class | Design Principle | Target Application | Computational Method |
|---|---|---|---|
| Fluorinated Analogs | Introduce fluorine atoms to alter electronic properties and mimic transition states. nih.gov | Enzyme inhibitors (e.g., antifungal agents). nih.gov | Molecular Docking, Quantum Mechanics (QM). |
| Epoxy Derivatives | Introduce a reactive epoxide ring to form covalent bonds with enzyme active site residues. nih.gov | Irreversible enzyme inhibitors. | Molecular Docking, Molecular Dynamics (MD). |
| Ester Derivatives | Esterify carboxyl groups to modify solubility, reactivity, and create polymerizable monomers. | Bio-based plasticizers, polymer precursors. researchgate.net | QSAR, Molecular Dynamics (MD). |
| Amide Derivatives | Convert carboxyl groups to amides to create different hydrogen bonding patterns and polymer structures. | Novel polyamides, bioactive molecules. | Molecular Docking, Free Energy Perturbation (FEP). |
Interdisciplinary Research with Bioorganic Chemistry
The intersection of biology and organic chemistry provides fertile ground for exploring the roles and applications of this compound. Its identity as a metabolite, cis-homoaconitate, is central to these future endeavors. nih.govymdb.ca
Promising research directions include:
Probing Metabolic Pathways: As an intermediate in lysine biosynthesis, isotopically labeled versions of cis-homoaconitate can be synthesized and used as chemical probes to study the flux and regulation of the α-aminoadipate pathway in various organisms. nih.govscispace.com This can help elucidate how pathogenic fungi regulate lysine production during infection.
Development of Antifungal Agents: There is a clear opportunity to exploit the unique nature of the fungal lysine biosynthesis pathway for therapeutic intervention. Bioorganic chemistry can drive the synthesis of structural analogs designed to be mechanism-based inhibitors of homoaconitase or other enzymes in the pathway. nih.gov Studies have already shown that trimethyl ester forms of some analogs exhibit antifungal effects against pathogenic yeasts. nih.gov
Interaction with Other Biological Systems: The structural similarity of cis-homoaconitate to key metabolites of the tricarboxylic acid (TCA) cycle, like citrate (B86180) and aconitate, suggests potential for cross-reactivity with other metabolic enzymes. nih.gov Investigating whether cis-homoaconitate or its derivatives can modulate enzymes of central metabolism could uncover new biological activities and therapeutic targets, particularly in the context of metabolic diseases or cancer. frontiersin.orgnih.gov
Q & A
Basic Research Questions
Q. What experimental methods are recommended for quantifying PBTC in complex aqueous matrices, and how can interference from degradation products be minimized?
- Methodology : Use liquid chromatography coupled with high-resolution mass spectrometry (LC-Orbitrap MS/MS) after pre-methylation to enhance detection sensitivity. Pre-concentration via solid-phase extraction (SPE) is advised for trace-level analysis. Calibration standards should include PBTC and its known degradation byproducts (e.g., orthophosphate, short-chain carboxylic acids) to account for matrix effects. Validate methods using spike-recovery tests in authentic water samples .
Q. How can PBTC’s scale inhibition efficacy be systematically compared to other inhibitors like polyaspartic acid (PASP) or polyacrylic acid (PAA)?
- Methodology : Employ a combination of static scale-inhibition tests (e.g., NACE Standard TM0374-2007) and dynamic methods like the rotating cylinder electrode (RCE) system. Measure threshold effects by varying inhibitor dosage (0.1–10 ppm) under controlled pH, temperature, and ionic strength. Use XRD or SEM to characterize crystal morphology changes in precipitated scales (e.g., CaCO₃, CaSO₄) .
Q. What are the optimal synthesis routes for PBTC, and how can impurities (e.g., phosphorous acid) be controlled during production?
- Methodology : PBTC is synthesized via Michaelis-Arbuzov reaction between maleic anhydride and phosphorous acid. Monitor reaction kinetics using in-situ FTIR to track carboxylate and phosphonate group formation. Purify via vacuum distillation or ion-exchange chromatography. Quality control requires ICP-OES for residual phosphorus speciation (PO₃³⁻ ≤0.5%, PO₄³⁻ ≤0.2%) and pH titration for active content validation (≥50%) .
Advanced Research Questions
Q. How do reaction kinetics and degradation pathways of PBTC differ when exposed to ozone (O₃) versus sulfate radicals (SO₄•⁻) in reverse osmosis concentrates?
- Methodology : Conduct pseudo-first-order kinetic studies under controlled oxidant concentrations (0.1–5 mM) and pH (2–10). Use radical scavengers (e.g., tert-butanol for •OH, methanol for SO₄•⁻) to identify dominant pathways. LC-MS/MS analysis reveals distinct byproducts: O₃ favors phosphonate-to-phosphate conversion, while SO₄•⁻ cleaves carboxyl groups, forming smaller organic acids. Track phosphorus transformation via ³¹P NMR .
Q. What mechanisms explain PBTC’s ability to stabilize zinc salts in corrosive environments, and how does this depend on pH and ionic strength?
- Methodology : Perform chelation studies using isothermal titration calorimetry (ITC) or UV-Vis spectroscopy with Zn²⁺/Ca²⁺ solutions. Vary pH (1.5–8.0) to assess stability constants. Computational modeling (DFT) can predict binding affinities to metal ions. Synchrotron XAS may clarify coordination geometry (e.g., monodentate vs. bidentate binding) .
Q. How can contradictory data on PBTC’s environmental persistence be resolved, particularly regarding its biodegradability versus photolytic stability?
- Methodology : Compare OECD 301F (ready biodegradability) and 316 (photolysis) test results under simulated sunlight (λ >290 nm) and dark conditions. Use QSAR models to predict half-lives in aquatic systems. Field studies should employ stable isotope-labeled PBTC (¹³C/³²P) to track mineralization rates and metabolite formation in sediments .
Q. What experimental designs are effective for studying PBTC’s inhibition of microalgal growth, and how does intrinsic toxicity differ from nutrient complexation effects?
- Methodology : Use dose-response assays with model algae (e.g., Chlorella vulgaris) in batch cultures. Separate toxicity from complexation by comparing growth in PBTC-only vs. PBTC + metal (Fe³⁺, Zn²⁺) systems. Measure intracellular ROS levels (DCFH-DA assay) and chlorophyll fluorescence to distinguish metabolic stress from nutrient limitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
